3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide
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Overview
Description
3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2-(2-phenylmorpholino)ethyl group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
The phenylmorpholine group in this compound is a common feature in many bioactive molecules, including some drugs. This group can interact with various types of proteins and receptors in the body, potentially influencing a variety of biological processes .
The exact mode of action, biochemical pathways involved, pharmacokinetics, and effects of this compound would depend on its specific interactions with its biological targets. These could be influenced by a variety of factors, including the compound’s chemical structure, the environment in which it is present, and the specific biological system it is interacting with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivative. This can be achieved by reacting 2-phenylmorpholine with an appropriate alkylating agent under basic conditions. The resulting product is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholine derivatives.
Scientific Research Applications
3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-phenylmorpholino)ethyl)benzamide
- 3-methyl-N-(2-pyridyl)benzamide
- 4-methyl-N-(4-methyl-2-pyridyl)benzamide
Uniqueness
3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group and the 2-(2-phenylmorpholino)ethyl group enhances its stability and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-5-9-18(14-16)20(23)21-10-11-22-12-13-24-19(15-22)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSBHEOUCHXYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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